molecular formula C12H24ClNO B2397049 1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride CAS No. 2287273-59-8

1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride

Cat. No.: B2397049
CAS No.: 2287273-59-8
M. Wt: 233.78
InChI Key: RPGAQMAJHDCBAA-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride is a synthetic organic compound with the molecular formula C₁₃H₂₆ClNO₂ . This compound is known for its unique spiro structure, which consists of a spirocyclic framework where two rings are connected through a single atom. The presence of an oxaspiro moiety and a methanamine group makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride involves several steps. One common synthetic route includes the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. The reaction conditions typically involve the use of palladium catalysts and phosphine ligands to promote regioselective carbon-carbon coupling . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both an oxaspiro moiety and a methanamine group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO.ClH/c13-10-11-6-9-12(14-11)7-4-2-1-3-5-8-12;/h11H,1-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGAQMAJHDCBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CCC1)CCC(O2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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